molecular formula C13H10N4O2 B10909588 Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10909588
M. Wt: 254.24 g/mol
InChI Key: YIKRAXUYBGZJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under specific conditions to ensure regioselectivity and efficiency. The process may involve heating the reaction mixture and using solvents like ethanol for recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various halogenated derivatives .

Scientific Research Applications

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H10N4O2/c1-19-12(18)11-7-10(9-5-3-2-4-6-9)16-13-14-8-15-17(11)13/h2-8H,1H3

InChI Key

YIKRAXUYBGZJAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.